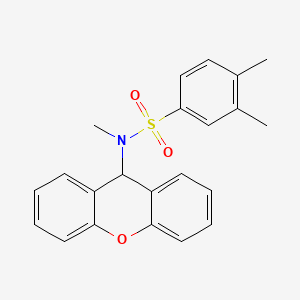
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a xanthene core, which is a tricyclic aromatic compound, and a sulfonamide group, which is known for its applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide typically involves the reaction of 9H-xanthene-9-amine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学研究应用
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the xanthene core can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(9H-xanthen-9-yl)benzenesulfonamide: Lacks the methyl groups present in N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide.
3,4-Dimethylbenzenesulfonamide: Lacks the xanthene core.
9H-xanthene-9-amine: Lacks the sulfonamide group.
Uniqueness
This compound is unique due to the combination of the xanthene core and the sulfonamide group, along with the presence of methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
6320-59-8 |
|---|---|
分子式 |
C22H21NO3S |
分子量 |
379.5 g/mol |
IUPAC 名称 |
N,3,4-trimethyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H21NO3S/c1-15-12-13-17(14-16(15)2)27(24,25)23(3)22-18-8-4-6-10-20(18)26-21-11-7-5-9-19(21)22/h4-14,22H,1-3H3 |
InChI 键 |
SZYYBRVMOHQASZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


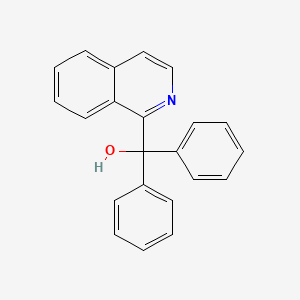
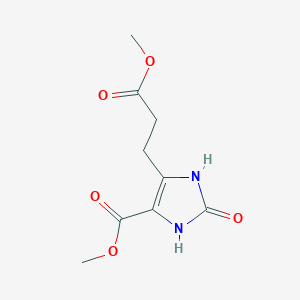
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
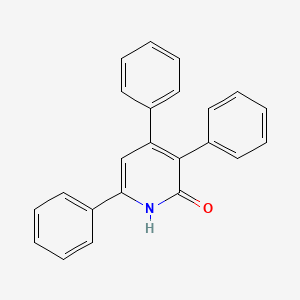
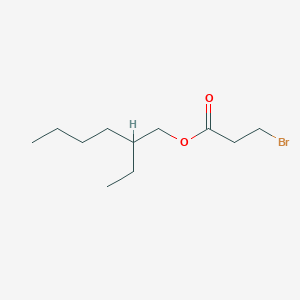
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

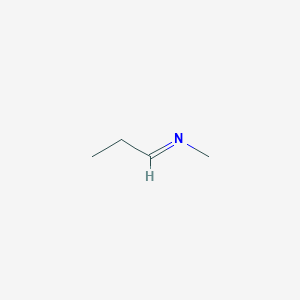
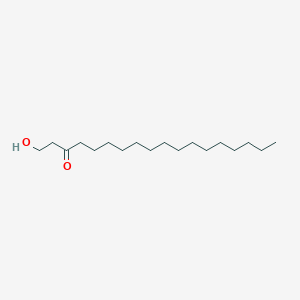
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
